molecular formula C57H76N5O10PSi B587012 DMT-2'O-TBDMS-rC(tac) Phosphoramidite CAS No. 149989-66-2

DMT-2'O-TBDMS-rC(tac) Phosphoramidite

Cat. No.: B587012
CAS No.: 149989-66-2
M. Wt: 1050.319
InChI Key: FAODNIJMAKFTFL-WSFKJFENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid is a synthetic nucleoside derivative used primarily in the field of nucleic acid chemistry. This compound is designed to protect specific functional groups during the synthesis of oligonucleotides, which are short DNA or RNA molecules. The protection of these groups is crucial for the stepwise assembly of nucleotides into longer chains without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid involves multiple steps:

    Protection of the 5/'-hydroxyl group: The 5/'-hydroxyl group of cytidine is protected using 4,4-dimethoxytrityl chloride in the presence of a base such as pyridine.

    Protection of the 2/'-hydroxyl group: The 2/'-hydroxyl group is protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.

    Protection of the amino group: The amino group of cytidine is protected by reacting with 4-(tert-butyl)phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch processing: Large quantities of reactants are mixed and reacted in batches.

    Continuous flow synthesis: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid undergoes several types of reactions:

    Deprotection reactions: Removal of protective groups under specific conditions.

    Coupling reactions: Formation of phosphodiester bonds between nucleotides.

Common Reagents and Conditions

    Deprotection of the 5/'-hydroxyl group: Acidic conditions using trichloroacetic acid.

    Deprotection of the 2/'-hydroxyl group: Fluoride ions from reagents like tetrabutylammonium fluoride.

    Deprotection of the amino group: Basic conditions using ammonia or methylamine.

Major Products Formed

    Deprotected nucleoside: The removal of protective groups yields the free nucleoside, which can then participate in further coupling reactions to form oligonucleotides.

Scientific Research Applications

5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid is widely used in:

    Oligonucleotide synthesis: Protecting groups allow for the stepwise synthesis of DNA and RNA sequences.

    Antisense therapy: Synthetic oligonucleotides are used to bind to specific mRNA sequences, blocking their translation into proteins.

    Gene editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 systems.

    Diagnostic tools: Synthetic nucleotides are used in probes for detecting specific DNA or RNA sequences in diagnostic assays.

Mechanism of Action

The compound exerts its effects by protecting specific functional groups during the synthesis of oligonucleotides. The protective groups prevent unwanted side reactions, ensuring the correct assembly of nucleotide sequences. The deprotection steps are carefully controlled to remove the protective groups at the appropriate stages of synthesis.

Comparison with Similar Compounds

Similar Compounds

    5/'-O-(4,4-Dimethoxytrityl)thymidine: Used in similar applications but with thymidine instead of cytidine.

    5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]uridine: Similar structure but with uridine.

Uniqueness

5/‘-O-(4,4-Dimethoxytrityl)-2/’-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid is unique due to its specific protective groups, which provide stability and selectivity during oligonucleotide synthesis. The combination of these protective groups allows for precise control over the synthesis process, making it a valuable tool in nucleic acid chemistry.

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H76N5O10PSi/c1-39(2)62(40(3)4)73(69-36-18-34-58)71-51-48(37-68-57(42-19-16-15-17-20-42,43-23-27-45(65-11)28-24-43)44-25-29-46(66-12)30-26-44)70-53(52(51)72-74(13,14)56(8,9)10)61-35-33-49(60-54(61)64)59-50(63)38-67-47-31-21-41(22-32-47)55(5,6)7/h15-17,19-33,35,39-40,48,51-53H,18,36-38H2,1-14H3,(H,59,60,63,64)/t48-,51-,52-,53-,73?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAODNIJMAKFTFL-WSFKJFENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H76N5O10PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.